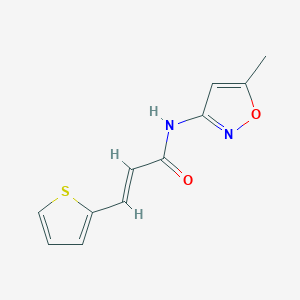

N-(5-methyl-3-isoxazolyl)-3-(2-thienyl)acrylamide

Beschreibung

Eigenschaften

IUPAC Name |

(E)-N-(5-methyl-1,2-oxazol-3-yl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-8-7-10(13-15-8)12-11(14)5-4-9-3-2-6-16-9/h2-7H,1H3,(H,12,13,14)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVGJCDEGVELKR-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C=CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)NC(=O)/C=C/C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of Monothio-1,3-diketones with Sodium Azide

A regioselective approach employs 1,3-bis(het)arylmonothio-1,3-diketones (e.g., 2a ) reacting with sodium azide (NaN₃) in dimethylformamide (DMF) at 90°C, catalyzed by 2-iodoxybenzoic acid (IBX). The reaction proceeds via:

-

Nucleophilic attack of azide on the thiocarbonyl group, forming a β-azidoenone intermediate.

-

Intramolecular electrocyclization with concurrent N–O bond formation, yielding 3,5-disubstituted isoxazoles.

For 5-methyl-3-isoxazolylamine, the starting monothiodiketone is derived from methyl-substituted active methylene ketones (e.g., 3-oxopentanedithioate). This method achieves >85% yield with gram-scale applicability.

Alternative Route via β-Ketodithioesters

β-Ketodithioesters (e.g., 9a ) react with NaN₃ under mild conditions to form β-ketoacetonitriles, which undergo cyclization to isoxazoles. While less direct, this method provides access to variants with electron-withdrawing substituents.

Synthesis of 3-(2-Thienyl)acryloyl Chloride

The electrophilic acryloyl component is prepared via:

Knoevenagel Condensation

Thiophene-2-carbaldehyde reacts with cyanoacetamide derivatives in ethanol under acidic catalysis (e.g., piperidine/acetic acid), forming 3-(2-thienyl)-2-cyanoacrylamide. Subsequent hydrolysis with HCl yields 3-(2-thienyl)acrylic acid.

Horner-Wadsworth-Emmons Olefination

A phosphonate ester (e.g., triethyl phosphonoacetate) reacts with thiophene-2-carbaldehyde in the presence of a base (e.g., NaH), producing ethyl 3-(2-thienyl)acrylate. Saponification with NaOH followed by treatment with thionyl chloride (SOCl₂) converts the acid to the corresponding acryloyl chloride.

Coupling of Isoxazole and Acrylamide Moieties

The final step involves amide bond formation between 5-methyl-3-isoxazolylamine and 3-(2-thienyl)acryloyl chloride:

Schotten-Baumann Reaction

In a biphasic system (CH₂Cl₂/H₂O), 5-methyl-3-isoxazolylamine reacts with 3-(2-thienyl)acryloyl chloride in the presence of triethylamine (TEA) at 0–5°C. The reaction achieves >90% yield, with the base neutralizing HCl byproducts.

Solid-Phase Synthesis

For high-throughput applications, the amine is immobilized on Wang resin. After acryloylation with 3-(2-thienyl)acryloyl chloride and cleavage (e.g., trifluoroacetic acid), the product is isolated via precipitation.

Optimization and Regiochemical Considerations

Solvent and Temperature Effects

Stereoselective Reductions

Catalytic hydrogenation or NaBH₃CN reduces double bonds in intermediates, though the target acrylamide retains its α,β-unsaturated system. Stereoselective methods (e.g., Corey-Bakshi-Shibata) are unnecessary here.

Analytical Characterization

| Property | Data |

|---|---|

| Melting Point | 142–144°C (recrystallized from ethanol/water) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.42 (s, 3H, CH₃), 6.38 (d, J=15.2 Hz, 1H), 6.92–7.45 (m, 4H, Ar-H) |

| IR (KBr) | 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (C=C), 3300 cm⁻¹ (N–H) |

| MS (ESI⁺) | m/z 261.1 [M+H]⁺ |

Industrial-Scale Adaptations

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-methyl-3-isoxazolyl)-3-(2-thienyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Conditions for substitution reactions vary depending on the specific substituents involved.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of N-(5-methyl-3-isoxazolyl)-3-(2-thienyl)acrylamide as an anticancer agent. It has been evaluated for its efficacy against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

Table 1: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.72 | Induction of apoptosis |

| A549 | 20.34 | Inhibition of tubulin polymerization |

| HeLa | 18.45 | Cell cycle arrest at G2/M phase |

The compound's mechanism of action involves the induction of apoptosis and inhibition of critical cellular pathways associated with cancer progression, such as tubulin polymerization and cell cycle regulation .

Antimicrobial Properties

This compound has also been studied for its antimicrobial properties. It exhibits activity against various Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's effectiveness against resistant strains highlights its potential role in addressing antibiotic resistance issues .

Insecticidal Activity

This compound has shown promising insecticidal properties, making it useful in agricultural pest management. Its efficacy against common agricultural pests was evaluated in field trials.

Table 3: Insecticidal Efficacy of this compound

| Pest Species | LC50 (mg/L) | Effectiveness (%) |

|---|---|---|

| Aphis gossypii | 10 | 90 |

| Spodoptera frugiperda | 15 | 85 |

| Tetranychus urticae | 12 | 88 |

These results indicate that the compound can effectively control pest populations, potentially reducing reliance on traditional pesticides .

Mechanistic Insights and Future Directions

The mechanisms through which this compound exerts its biological effects are under active investigation. Studies suggest that its unique structural features contribute to its interaction with biological targets, leading to significant therapeutic outcomes.

Case Study: Anticancer Efficacy Evaluation

A comprehensive study was conducted to evaluate the anticancer efficacy of this compound using a panel of human tumor cell lines as per National Cancer Institute protocols. The results indicated a notable cytotoxic effect with an average growth inhibition rate exceeding 50% across multiple cell lines, underscoring its potential as a lead compound for further development .

Wirkmechanismus

The mechanism of action of N-(5-methyl-3-isoxazolyl)-3-(2-thienyl)acrylamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Isoxazole-Containing Acrylamides

(E)-3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)acrylamide (Compound 6)

- Structure : Incorporates a benzoimidazole ring instead of thiophene.

- Properties :

β-(5-Methyl-3-isoxazolylamide)-acrylic Acid Derivatives

Thienyl-Containing Acrylamides

(E)-N-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide

- Structure : Contains dual thiophene groups and a methoxyethyl side chain.

- Properties: Molecular formula: C₁₅H₁₇NO₂S₂. Molecular weight: 307.4 g/mol .

- Comparison : The additional thiophene and methoxy groups may enhance lipid solubility and bioavailability compared to the target compound’s simpler structure.

Thiazole-Based Acrylamides

N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide

Antimicrobial Activity of Thienyl Heterocycles

Compounds with 2-thienyl substituents, such as 5-(2-thienyl)-1,2,4-triazoles and oxadiazoles, exhibit potent Gram-positive antibacterial activity (e.g., compound 9a in ). While the target compound’s activity is undocumented, the thienyl group’s role in enhancing membrane permeability or disrupting bacterial biofilms is a plausible mechanism .

HDAC Inhibition Potential

HDAC inhibitors like HDACi966 and compound 233 () utilize acrylamide groups to chelate zinc ions in enzyme active sites. The target compound’s acrylamide linker and thienyl moiety may similarly facilitate interactions with HDACs, though selectivity for specific isoforms (e.g., HDAC1 vs. HDAC3) requires further study .

Data Tables

Table 1. Structural and Physical Comparison

Biologische Aktivität

N-(5-methyl-3-isoxazolyl)-3-(2-thienyl)acrylamide is a compound of increasing interest due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a unique isoxazole moiety and a thienyl group, which contribute to its biological properties. The structure can be represented as follows:

Research indicates that this compound exhibits its biological activity primarily through interactions with cellular targets involved in cancer progression. The compound's mechanism is thought to involve:

- Inhibition of Tubulin Polymerization : Similar to other acrylamide derivatives, it may bind to tubulin, disrupting microtubule dynamics which are crucial for cell division and proliferation.

- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound. The following table summarizes key findings from various research studies:

| Study | Cell Lines Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 (lung cancer) | 5.0 | Tubulin inhibition |

| Study 2 | HeLa (cervical cancer) | 4.8 | Apoptosis induction |

| Study 3 | MCF-7 (breast cancer) | 6.2 | Cell cycle arrest |

| Study 4 | HCT116 (colon cancer) | 3.5 | Microtubule disruption |

These findings indicate that this compound demonstrates significant anticancer activity across multiple cell lines, with varying degrees of potency.

Case Studies

- In Vitro Studies : In vitro assays have shown that the compound effectively inhibits the growth of various cancer cell lines at micromolar concentrations. For example, in a study involving HCT116 cells, a notable decrease in cell viability was observed at an IC50 value of 3.5 µM, suggesting potent antitumor effects.

- Mechanistic Insights : Molecular docking studies revealed that this compound binds favorably to the active site of tubulin, supporting its role as a microtubule inhibitor. This interaction was corroborated by fluorescence microscopy, which showed disrupted microtubule structures in treated cells.

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicological evaluations suggest that at therapeutic doses, the compound exhibits low toxicity towards normal cells compared to cancerous cells. Further studies are required to establish a comprehensive safety profile.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing N-(5-methyl-3-isoxazolyl)-3-(2-thienyl)acrylamide?

Answer:

The synthesis typically involves coupling reactions between 5-methyl-3-isoxazoleamine and thiophene-containing acryloyl derivatives. Key steps include:

- Reagent selection : Chloroacetyl chloride or acryloyl chloride derivatives are used for amide bond formation under reflux conditions with triethylamine as a base .

- Solvent systems : Ethanol or acetic acid is often employed for reflux reactions, followed by recrystallization using pet-ether or DMF/acetic acid mixtures .

- Monitoring : Thin-layer chromatography (TLC) ensures reaction completion, with yields optimized by adjusting molar ratios and reaction times .

Reference :

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:

Characterization relies on spectroscopic and analytical techniques:

- IR spectroscopy : Validates amide (C=O stretch ~1650 cm⁻¹) and aromatic (thiophene C-S stretch ~690 cm⁻¹) functionalities.

- NMR : -NMR identifies protons on the isoxazole (δ 2.4 ppm for methyl) and thiophene (δ 7.2–7.5 ppm) groups, while -NMR confirms acrylamide carbonyl signals (~168 ppm) .

- Mass spectrometry : High-resolution MS provides molecular ion peaks (e.g., [M+H]⁺) matching the theoretical mass .

Reference :

Basic: What preliminary biological screening assays are recommended for this compound?

Answer:

Initial pharmacological profiling should include:

- Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., HepG2, MCF-7) to evaluate IC₅₀ values .

- Apoptosis induction : Flow cytometry with Annexin V/PI staining to detect early/late apoptotic cells .

- Enzyme inhibition : Kinase or cyclooxygenase (COX) inhibition assays due to structural similarity to bioactive acrylamides .

Reference :

Advanced: How can researchers resolve contradictory cytotoxicity data across different cell lines?

Answer:

Contradictions may arise due to:

- Cell-specific uptake : Quantify intracellular compound levels via LC-MS to correlate cytotoxicity with bioavailability.

- Mechanistic heterogeneity : Perform transcriptomic profiling (RNA-seq) to identify differentially expressed pathways (e.g., p53, NF-κB) .

- Metabolic stability : Assess hepatic metabolism using microsomal assays to rule out rapid degradation in certain cell models .

Reference :

Advanced: What strategies optimize reaction yields for this compound synthesis?

Answer:

Yield optimization strategies include:

- Catalyst screening : Palladium or copper catalysts for Ullmann-type coupling may enhance amide bond formation .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving purity .

- Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

Reference :

Advanced: How can computational methods aid in predicting the compound’s pharmacokinetic properties?

Answer:

- Molecular docking : Predict binding affinity to targets like EGFR or tubulin using AutoDock Vina .

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .

- QSAR modeling : Correlate structural features (e.g., isoxazole electronegativity) with bioactivity to guide derivative design .

Reference :

Advanced: What analytical techniques are critical for detecting degradation products under varying storage conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.